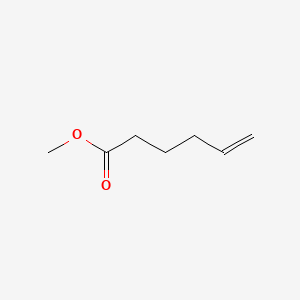

Methyl 5-hexenoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl hex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKDFGVMJZMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946806 | |

| Record name | Methyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-80-7 | |

| Record name | Methyl 5-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-5-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-hexenoate: A Technical Guide for Researchers

CAS Number: 2396-80-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Methyl 5-hexenoate. The document summarizes its physicochemical properties, details a key synthetic protocol, and discusses its known and potential applications, while also highlighting areas where scientific data is currently limited.

Physicochemical Properties

This compound is a volatile organic compound with the molecular formula C₇H₁₂O₂.[1][2] It is a colorless liquid at room temperature and possesses a characteristic odor.[3] The following table provides a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 2396-80-7 | [4] |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Boiling Point | 157 °C | [2] |

| Density | 0.91 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.421 | [2][5] |

| Flash Point | 46 °C | [2][4] |

| Vapor Pressure | 4.62 mmHg at 25°C | [2] |

| Solubility | Soluble in alcohol. Insoluble in water. | [6] |

| SMILES | COC(=O)CCCC=C | [4] |

| InChI Key | ASKDFGVMJZMYEM-UHFFFAOYSA-N | [4] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 5-hexenoic acid with methanol, using a catalytic amount of a strong acid.

Experimental Protocol: Fischer Esterification

Materials:

-

5-Hexenoic acid

-

Methanol (excess)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Diethyl ether

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-hexenoic acid in an excess of methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 40 hours) to drive the equilibrium towards the product.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Concentrate the solution under reduced pressure to remove the excess methanol.

-

Pour the concentrated residue into a separatory funnel containing diethyl ether and water.

-

Separate the ether layer, which contains the product.

-

Wash the ether layer with water to remove any remaining acid and methanol.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Chemical Reactivity and Potential Applications

The chemical structure of this compound, featuring a terminal double bond and an ester group, allows for a variety of chemical transformations. The double bond can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified.

While specific applications in drug development are not well-documented, its nature as a volatile organic compound suggests potential roles in chemical ecology. Many short-chain unsaturated esters function as pheromones or allelochemicals in insects and plants.[2][7] For instance, a related compound, methyl 5-methylhexanoate, is a known floral compound.[8]

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activities and signaling pathways of this compound in the context of human health and disease. General studies on fatty acid methyl esters (FAMEs) and unsaturated esters have suggested potential for antioxidant and antimicrobial activities.[1][5] For example, some polyunsaturated esters have been shown to have inhibitory effects on glycolysis and respiration in tumor cells in vitro.[9] However, no specific studies have been identified for this compound.

The following diagram illustrates the current state of knowledge regarding the biological activity of this compound, highlighting the existing research gap.

Conclusion

This compound is a well-characterized compound from a physicochemical and synthetic standpoint. However, its biological activities and potential roles in signaling pathways relevant to drug development remain largely unexplored. This presents an opportunity for researchers to investigate the potential of this and similar short-chain unsaturated esters in various biological systems. Future studies could focus on its effects on cell viability, inflammatory responses, and its potential as a semiochemical, which may unveil novel applications for this molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. The Pherobase Floral Compound: Methyl 5-methylhexanoate (C8H16O2) [pherobase.com]

- 3. This compound [flavscents.com]

- 4. This compound = 95.0 GC 2396-80-7 [sigmaaldrich.com]

- 5. japsonline.com [japsonline.com]

- 6. This compound, 2396-80-7 [thegoodscentscompany.com]

- 7. The Pherobase Floral Compound: Methyl 5-methylhexanoate (C8H16O2) [pherobase.com]

- 8. methyl 5-methyl hexanoate, 2177-83-5 [thegoodscentscompany.com]

- 9. Autoxidation of polyunsaturated esters in water: chemical structure and biological activity of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 5-Hexenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-hexenoic acid methyl ester. It includes detailed spectroscopic data, experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Properties

5-Hexenoic acid methyl ester, also known as methyl 5-hexenoate, is an unsaturated fatty acid methyl ester with the chemical formula C₇H₁₂O₂. It is a colorless liquid with a fruity odor and is used in organic synthesis and as a flavoring and fragrance agent.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of 5-hexenoic acid methyl ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 2396-80-7 | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 157 °C at 760 mmHg | [4] |

| Density | 0.91 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.421 | [4] |

| Flash Point | 46 °C (115.2 °F) | [4] |

| Vapor Pressure | 4.62 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol | |

| InChIKey | ASKDFGVMJZMYEM-UHFFFAOYSA-N | [2][3] |

| SMILES | COC(=O)CCCC=C | [3] |

Safety Information

5-Hexenoic acid methyl ester is a flammable liquid and vapor and is harmful if swallowed.[3] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.

| Hazard Statement | GHS Pictogram |

| H226: Flammable liquid and vapor | GHS02: Flame |

| H302: Harmful if swallowed | GHS07: Exclamation mark |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-hexenoic acid methyl ester, which are essential for its identification and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The predicted chemical shifts and multiplicities for 5-hexenoic acid methyl ester are detailed below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| 3.67 | s | 3H | -OCH₃ |

| 2.32 | t | 2H | H-2 |

| 2.12 | q | 2H | H-4 |

| 1.75 | p | 2H | H-3 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 5-hexenoic acid methyl ester are as follows.

| Chemical Shift (ppm) | Assignment |

| 174.0 | C=O (Ester) |

| 137.5 | C-5 |

| 115.2 | C-6 |

| 51.5 | -OCH₃ |

| 33.2 | C-2 |

| 30.0 | C-4 |

| 24.2 | C-3 |

IR Spectral Data

The infrared spectrum provides information about the functional groups present in the molecule. Key IR absorption bands for 5-hexenoic acid methyl ester are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| 2950-2850 | Strong | C-H stretch (sp³) |

| 1740 | Strong | C=O stretch (Ester) |

| 1640 | Medium | C=C stretch |

| 1250-1170 | Strong | C-O stretch (Ester) |

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for 5-hexenoic acid methyl ester.[5] The molecular ion peak is expected at m/z = 128.

Experimental Protocols

Detailed methodologies for the synthesis and purification of 5-hexenoic acid methyl ester are provided below.

Synthesis of 5-Hexenoic Acid Methyl Ester

The synthesis of 5-hexenoic acid methyl ester can be achieved in a two-step process: the synthesis of the precursor 5-hexenoic acid from cyclohexanone, followed by Fischer esterification with methanol.

Step 1: Synthesis of 5-Hexenoic Acid from Cyclohexanone

This procedure is adapted from a known method for the synthesis of hex-5-ynoic acid, where 5-hexenoic acid is a key intermediate.[6]

-

Materials: Cyclohexanone, 30% hydrogen peroxide, ferrous sulfate (FeSO₄), copper(II) sulfate (CuSO₄), diethyl ether, distilled water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of ferrous sulfate and copper(II) sulfate in water.

-

Cool the flask in an ice bath and slowly add cyclohexanone.

-

Add 30% hydrogen peroxide dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 5-hexenoic acid.

-

Step 2: Fischer Esterification of 5-Hexenoic Acid

-

Materials: 5-hexenoic acid (from Step 1), methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve the crude 5-hexenoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude 5-hexenoic acid methyl ester.

-

Purification of 5-Hexenoic Acid Methyl Ester

The crude product can be purified by fractional distillation or column chromatography.

Purification by Fractional Distillation:

-

Set up a fractional distillation apparatus.

-

Heat the crude 5-hexenoic acid methyl ester under atmospheric or reduced pressure.

-

Collect the fraction that distills at the boiling point of the pure product (157 °C at 760 mmHg).[4]

Purification by Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Procedure:

-

Pack a chromatography column with silica gel slurry in hexane.

-

Load the crude product onto the top of the column.

-

Elute the column with the hexane/ethyl acetate mixture.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Mandatory Visualizations

Experimental Workflow for the Synthesis and Purification of 5-Hexenoic Acid Methyl Ester

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis and purification of 5-hexenoic acid methyl ester.

References

- 1. Cas 2396-80-7,5-HEXENOIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. 5-Hexenoic acid, methyl ester [webbook.nist.gov]

- 3. This compound | C7H12O2 | CID 520082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 5-Hexenoic acid, methyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Methyl 5-hexenoate molecular weight and formula

An In-Depth Technical Guide to Methyl 5-hexenoate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is an organic compound classified as an unsaturated ester.[1] Its structure consists of a six-carbon chain with a terminal double bond and a methyl ester functional group.[1] This bifunctionality makes it a valuable intermediate in various organic syntheses.[1]

Molecular Formula and Weight:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its handling, application in reactions, and purification processes.

| Property | Value | Source(s) |

| Molecular Weight | 128.171 g/mol | [2][5] |

| IUPAC Name | This compound | [3] |

| CAS Number | 2396-80-7 | [2][3][4] |

| Density | 0.91 g/cm³ | [2] |

| Boiling Point | 157 °C (at 760 Torr) | [2] |

| 75-76 °C (at 50 Torr) | [6] | |

| Flash Point | 46 °C | [2] |

| Refractive Index | n20/D 1.421 | [2] |

| Vapor Pressure | 4.62 mmHg at 25°C | [2] |

| LogP | 1.51570 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details a common method for synthesizing this compound from 5-hexenoic acid and methanol, utilizing an acid catalyst.

Objective: To synthesize this compound with a high yield.

Materials:

-

5-Hexenoic acid (4.9 g, 42.9 mmol)

-

Methanol (80 ml)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Diethyl ether

-

Deionized water

-

Sodium sulfate (anhydrous)

Procedure:

-

Combine 5-hexenoic acid and methanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the mixture to reflux and maintain for 40 hours.

-

After the reflux period, allow the solution to cool to room temperature.

-

Concentrate the solution using a rotary evaporator to remove excess methanol.

-

Pour the concentrated residue into a separatory funnel containing diethyl ether and water for extraction.

-

Separate the aqueous and organic layers. The product will be in the ether layer.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the final ether solution to yield the pure product, this compound.

Expected Yield: Approximately 4.6 g (35.9 mmol), which corresponds to an 84% yield.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship between the core properties of this compound.

Caption: Fischer esterification workflow for the synthesis of this compound.

Caption: Key molecular and physical properties of this compound.

References

The Elusive Presence of Methyl 5-hexenoate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the current scientific understanding of the natural occurrence of methyl 5-hexenoate, a volatile organic compound with potential applications in flavor, fragrance, and as a biochemical precursor. While its presence in the plant kingdom is suggested, definitive identification and quantification remain a subject of ongoing research. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the known information, analytical methodologies, and a proposed biosynthetic pathway for this intriguing ester.

Natural Occurrence of this compound

This compound (C₇H₁₂O₂) is a monounsaturated fatty acid methyl ester. While the broader class of volatile esters is widespread in plants, contributing to the characteristic aroma of fruits and flowers, the specific identification of this compound is not extensively documented.

Currently, the primary plant species in which this compound has been reported is Passiflora vitifolia , the crimson passion flower. A 2021 review on the pharmacological importance of this plant lists this compound as one of its chemical constituents. However, the original research article containing the quantitative data and a detailed experimental protocol for its identification was not available in the extensively searched scientific databases.

The following table summarizes the known natural occurrence of this compound in plants based on available literature.

| Plant Species | Family | Plant Part | Method of Identification | Quantitative Data | Reference |

| Passiflora vitifolia | Passifloraceae | Not Specified | Not Specified in Review | Not Available in Review | Pal, R. (2021). A Review on the Pharmacological Importance of Crimson Passion Flower (Passiflora vitifolia: Passifloraceae) - An Endangered Species. Acta Scientific Microbiology, 4(9), 92-98. |

Note: The lack of specific quantitative data highlights a significant gap in the current research literature.

Experimental Protocols for Identification and Quantification

The identification and quantification of volatile compounds like this compound from plant matrices are typically achieved using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation. The following is a representative, detailed protocol that can be adapted for the analysis of this compound in plant tissues.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds.

Materials:

-

Fresh plant material (e.g., leaves, flowers, fruit pulp)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Weigh 2-5 g of fresh, homogenized plant material into a 20 mL headspace vial.

-

Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation.

-

Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 30-60 minutes) at the equilibration temperature to allow for the adsorption of volatile compounds.

-

Desorption: After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for 1-2 minutes)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp 1: Increase to 150 °C at a rate of 4 °C/min

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 250 °C for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MS Conditions (Representative):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-450

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases such as the National Institute of Standards and Technology (NIST) library and by comparing their retention indices (RI) with literature values.

-

Quantification: Quantification can be performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample, e.g., an isotopically labeled standard or a compound with similar chemical properties) is added to the sample before extraction. The concentration of the target analyte is then calculated based on the ratio of its peak area to that of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile compounds from plant material using HS-SPME-GC-MS.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, based on known pathways of fatty acid and ester biosynthesis, a plausible route can be proposed. It likely originates from the fatty acid biosynthesis pathway, followed by desaturation and methylation.

This proposed pathway begins with the de novo synthesis of a six-carbon fatty acid chain (hexanoyl-ACP) from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. A desaturase enzyme would then introduce a double bond at the 5th position, forming 5-hexenoyl-ACP. Subsequent hydrolysis by a thioesterase would release free 5-hexenoic acid. Finally, a carboxyl methyltransferase, utilizing S-adenosyl methionine (SAM) as a methyl group donor, would catalyze the formation of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants, specifically in Passiflora vitifolia, presents an interesting area for further investigation. The lack of detailed quantitative data and specific experimental protocols in the current literature underscores the need for original research in this area. Future studies should focus on:

-

Confirmation and Quantification: Performing detailed GC-MS analysis on various parts of Passiflora vitifolia to confirm the presence of this compound and to determine its concentration.

-

Screening of Other Species: Expanding the search for this compound to other plant species, particularly within the Passifloraceae family and other plants known for their rich volatile ester profiles.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomic and metabolomic approaches to identify the specific genes and enzymes involved in the biosynthesis of this compound in plants.

This technical guide provides a foundation for researchers to build upon in their exploration of this potentially valuable natural compound. The provided methodologies and hypothetical pathway offer a starting point for the design of new experiments aimed at unraveling the role and occurrence of this compound in the plant kingdom.

Spectroscopic Data of Methyl 5-hexenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-hexenoate, a valuable building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.88 - 5.72 | m | H-5 |

| 5.05 - 4.94 | m | H-6 |

| 3.67 | s | O-CH₃ |

| 2.33 | t | H-2 |

| 2.11 | q | H-4 |

| 1.76 | p | H-3 |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (ppm) | Assignment |

| 174.0 | C=O |

| 137.9 | C-5 |

| 115.1 | C-6 |

| 51.5 | O-CH₃ |

| 33.3 | C-2 |

| 29.9 | C-4 |

| 24.1 | C-3 |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch |

| 2951 | Strong | C-H stretch (sp³) |

| 1741 | Strong | C=O stretch (ester) |

| 1642 | Medium | C=C stretch |

| 1437 | Medium | C-H bend (CH₃) |

| 1171 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ |

| 97 | 20 | [M - OCH₃]⁺ |

| 74 | 100 | McLafferty rearrangement |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

Ensure complete dissolution by gentle vortexing or sonication.[2]

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.[2]

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[2]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate data acquisition.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr).

-

Place a single drop of this compound onto the center of one salt plate.[5]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5][6] Avoid trapping air bubbles.

-

Assemble the plates in the spectrometer's sample holder.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty IR beam path.

-

Place the sample holder with the prepared salt plates into the instrument's sample compartment.

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol or acetonitrile).[7]

-

From the stock solution, prepare a dilute sample with a final concentration in the range of 1-10 µg/mL by diluting with the same solvent.[8]

-

If any solid particles are present, filter the solution before introduction into the mass spectrometer.[7]

-

Transfer the final solution to an appropriate autosampler vial.[7]

2.3.2. Data Acquisition

-

Choose an appropriate ionization technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)). For a volatile, small molecule like this compound, EI is common.

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Tune and calibrate the mass spectrometer using a known standard to ensure mass accuracy.[9]

-

Set the parameters for the mass analyzer (e.g., mass range, scan speed).

-

Acquire the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general experimental workflow.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

References

- 1. This compound | C7H12O2 | CID 520082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. uib.no [uib.no]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Methyl 5-hexenoate

This guide provides a comprehensive overview of the key physical properties of Methyl 5-hexenoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Physical Properties of this compound

This compound is a colorless liquid with the molecular formula C₇H₁₂O₂. A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Boiling Point | 157 | °C[1][2] |

| Density | 0.91 | g/cm³[1][2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid compound such as this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined using several methods, including the micro-reflux method, which is suitable for small sample volumes.

Micro-Reflux Method:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample (this compound) is placed into a small test tube. A small magnetic stir bar is added to ensure even heating and prevent bumping.[3][4]

-

Apparatus Setup: The test tube is securely clamped within a heating block placed on a hot plate stirrer. A thermometer is positioned with its bulb approximately 1 cm above the surface of the liquid.[3][4]

-

Heating and Observation: The sample is gently heated while being stirred. The liquid will begin to boil, and its vapor will condense on the cooler, upper part of the test tube, creating a reflux ring.[3][4]

-

Temperature Measurement: The thermometer bulb should be level with this reflux ring to obtain an accurate reading of the boiling point. The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.[3][4] The reading should remain stable during gentle reflux.[4]

-

Cooling: Once the boiling point is recorded, the heating is stopped, and the apparatus is allowed to cool.

Capillary Method:

An alternative method involves using a capillary tube.[5][6]

-

Preparation: A small amount of the liquid is placed in a larger tube, and a smaller, inverted capillary tube is placed inside.

-

Heating: The setup is heated, and as the temperature rises, air trapped in the capillary tube is expelled, followed by the vapor of the liquid.[6]

-

Observation: A continuous stream of bubbles will emerge from the capillary tube when the liquid's boiling point is reached.[3][6]

-

Measurement: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][6]

2.2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Method using a Graduated Cylinder and Balance:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume should be read at the bottom of the meniscus with the eye level to the marking to avoid parallax error.[7]

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated using the formula: Density = Mass / Volume.[7][8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 2396-80-7 | TCI AMERICA [tcichemicals.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. phillysim.org [phillysim.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. embibe.com [embibe.com]

- 8. homesciencetools.com [homesciencetools.com]

A Technical Guide to High-Purity Methyl 5-hexenoate for Researchers and Drug Development Professionals

Introduction: Methyl 5-hexenoate (C₇H₁₂O₂, CAS No: 2396-80-7) is an unsaturated fatty acid ester that serves as a versatile building block in organic synthesis. Its terminal double bond and ester functionality make it a valuable precursor for the synthesis of a variety of more complex molecules, including those of pharmaceutical interest. This technical guide provides an in-depth overview of commercially available high-purity this compound, its chemical and physical properties, analytical characterization, and potential applications in research and drug development.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several commercial chemical suppliers. The purity levels typically range from ≥95.0% to over 98.0%, as determined by gas chromatography (GC). It is important for researchers to consider the specified purity and the supplier's quality control measures when selecting a product for sensitive applications. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | ≥95.0% (GC)[1] | 1g, 5g |

| TCI Chemical | This compound | >98.0% (GC)[2] | 5g, 25g |

| Fluorochem | This compound | 96% (stabilized with MEHQ)[3] | 1g, 5g, 10g, 25g |

| Amerigo Scientific | This compound | ≥95.0% (GC)[4] | Contact for details |

| Cenmed | This compound | ≥97%[5] | 1g |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[6] |

| Molecular Weight | 128.17 g/mol [6] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 157 °C[2] |

| Density | 0.91 g/cm³[2] |

| Refractive Index (n20/D) | 1.421[1] |

| Flash Point | 46 °C[2] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |

Quality Control and Analytical Methods

The quality of this compound is critical for its use in pharmaceutical research, where impurities can lead to unwanted side reactions or affect biological assay results. While suppliers primarily report purity by GC, a comprehensive quality control program would involve a suite of analytical techniques.

Gas Chromatography (GC): This is the most common method for assessing the purity of this compound. It separates the target compound from volatile impurities. For optimal results, a capillary column with a non-polar or medium-polarity stationary phase is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. The spectrum of this compound is expected to show characteristic signals for the vinyl protons, the protons alpha and beta to the ester and the double bond, and the methyl ester protons.

-

¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.[6]

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique is powerful for identifying impurities by their mass-to-charge ratio and fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions resulting from the loss of specific groups.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene.[6]

Potential Impurities: Potential impurities in commercially available this compound can arise from the synthetic route or degradation. These may include:

-

Starting materials: Unreacted 5-hexenoic acid or methanol.

-

Byproducts of synthesis: Isomers of this compound or other esters formed during synthesis.[7]

-

Degradation products: Oxidation or polymerization products of the unsaturated ester, such as aldehydes, ketones, or carboxylic acids, can form upon prolonged storage or exposure to air and light.[8] The use of stabilizers like MEHQ (monomethyl ether hydroquinone) by some suppliers indicates an awareness of this issue.[3]

Applications in Research and Drug Development

This compound's bifunctional nature makes it a useful synthon in the construction of more complex molecules.

As a Building Block in Organic Synthesis: The terminal alkene can undergo a variety of chemical transformations, including:

-

Hydroformylation: To introduce a formyl group, which can be further modified.[7]

-

Epoxidation: To form an epoxide, a versatile intermediate.

-

Metathesis reactions: To form new carbon-carbon double bonds.

-

Addition reactions: Such as halogenation or hydrohalogenation.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.

Potential Role in Biological Studies: As an unsaturated fatty acid ester, this compound could potentially be used in studies related to:

-

Fatty acid metabolism: To investigate the activity of enzymes involved in fatty acid processing.

-

Signaling pathways: As a tool to probe pathways where unsaturated fatty acids or their derivatives act as signaling molecules. However, there is currently no direct evidence in the scientific literature linking this compound to specific signaling pathways.

Experimental Protocols

While specific protocols for the application of this compound are scarce, a general protocol for its synthesis is available, which can be adapted for related transformations.

Synthesis of this compound: This protocol describes the Fischer esterification of 5-hexenoic acid.

Materials:

-

5-Hexenoic acid

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Diethyl ether

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of 5-hexenoic acid in a large excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added.

-

The mixture is refluxed for an extended period (e.g., 40 hours).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Visualizations

Logical Workflow for Quality Control of this compound:

Caption: A logical workflow for the quality control of incoming this compound.

Potential Synthetic Transformations of this compound:

Caption: Potential synthetic transformations of this compound.

References

- 1. This compound = 95.0 GC 2396-80-7 [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound (≥95.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 5. cenmed.com [cenmed.com]

- 6. This compound | C7H12O2 | CID 520082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Safety and Handling of Methyl 5-hexenoate: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 5-hexenoate, including detailed experimental protocols and emergency procedures.

This compound is a versatile reagent in organic synthesis, valued for its bifunctional nature as both an ester and an alkene. Its utility in the laboratory necessitates a thorough understanding of its properties and potential hazards to ensure the safety of all personnel. This technical guide provides comprehensive information on the safe handling of this compound, tailored for a professional audience in research and development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][4] |

| CAS Number | 2396-80-7 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 157 °C | [2] |

| Flash Point | 46 °C (115 °F) | [2][4][5] |

| Density | 0.91 g/cm³ | [2] |

| Vapor Pressure | 4.62 mmHg at 25°C | [2] |

| Refractive Index | n20/D 1.421 | [2][4] |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Hazard Identification and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This information dictates the necessary safety precautions that must be observed in the laboratory.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1][5][6] |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][5][6] |

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: All handling of volatile substances like this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

The logical workflow for ensuring safety when handling this chemical is outlined in the diagram below.

Caption: Logical workflow for the safe handling of this compound.

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, are not extensively available in published literature.[6][7] However, as an α,β-unsaturated ester, it belongs to a class of compounds known as electrophilic Michael acceptors.[8][9] These compounds can react with biological nucleophiles, such as cysteine residues in proteins, and may exhibit toxic effects.[8] Therefore, in the absence of specific data, it is prudent to handle this compound with a high degree of caution and to assume it may have moderate toxicity.

Incompatibility and Reactivity

This compound is incompatible with the following:

-

Strong Oxidizing Agents: Can lead to vigorous reactions, potentially causing fire or explosion.

-

Strong Acids and Bases: Can catalyze hydrolysis of the ester.

-

Reducing Agents: The alkene and ester functionalities can be reduced.

The ester functionality is susceptible to nucleophilic attack at the carbonyl carbon.[5]

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5][10] It should be stored separately from incompatible materials.

Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as a flammable and potentially toxic chemical waste.

Experimental Protocols

General Handling and Dispensing Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Inert Atmosphere: For reactions sensitive to air or moisture, dispense this compound under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Transfer: Use a clean, dry syringe or cannula to transfer the liquid. Avoid pouring, as this can increase the risk of splashing and vapor release.

-

Weighing: If a precise mass is required, tare a sealed container, add the liquid via syringe, and re-weigh.

-

Post-dispensing: Immediately cap the reagent bottle and clean any minor drips on the exterior with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

Example Experimental Protocol: Reduction of this compound to Hex-5-en-1-ol

This protocol provides a representative example of a common laboratory transformation involving this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Workup: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, hex-5-en-1-ol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for the reduction of this compound.

Emergency Procedures

Spill Cleanup

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Collect: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[10] A water spray can be used to cool fire-exposed containers.

-

Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. This compound | C7H12O2 | CID 520082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF METHYL MALVALATE AND METHYL 5,6-METHANO-5-UNDECENOATE | Semantic Scholar [semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. This compound, 2396-80-7 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. odinity.com [odinity.com]

- 11. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Hex-5-enoate

Audience: Researchers, scientists, and drug development professionals.

Core Identification and Nomenclature

The compound with the chemical structure CH2=CH(CH2)3COOCH3 is identified by the IUPAC name methyl hex-5-enoate .[1] This name is derived from its structure, which consists of a six-carbon chain with a methyl ester as the highest priority functional group and a carbon-carbon double bond between the fifth and sixth carbon atoms.

Several synonyms are used in literature and chemical databases to refer to this compound, including:

The Chemical Abstracts Service (CAS) registry number for this compound is 2396-80-7.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for methyl hex-5-enoate is presented below. This data is crucial for its application in experimental settings, providing insights into its behavior in various solvents and its physical state.

Table 1: Physicochemical Properties of Methyl Hex-5-enoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Refractive Index (n20/D) | 1.421 | [3] |

| Flash Point | 46.2 °C (115.2 °F) | [3] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| CAS Number | 2396-80-7 |[3] |

Synthesis and Experimental Protocols

Methyl hex-5-enoate can be synthesized through the Fischer esterification of 5-hexenoic acid with methanol, using an acid catalyst. This method is a standard procedure for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Synthesis of Methyl Hex-5-enoate via Fischer Esterification

-

Reactants and Catalyst:

-

5-Hexenoic acid (4.9 g, 42.9 mmol)

-

Methanol (80 ml)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

-

Procedure:

-

The 5-hexenoic acid is added to methanol in a round-bottom flask.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The mixture is refluxed for 40 hours.

-

After reflux, the solution is cooled and the excess methanol is concentrated (removed under reduced pressure).

-

The resulting mixture is poured into a separatory funnel containing ether and water.

-

The ether layer, containing the product, is separated.

-

The ether layer is dried over anhydrous sodium sulfate.

-

The ether is removed by concentration to yield the final product, methyl hex-5-enoate.

-

-

Yield: This procedure reportedly yields 4.6 g (35.9 mmol) of the title compound, which corresponds to an 84% yield.

Reactivity and Potential Applications

The chemical reactivity of methyl hex-5-enoate is dictated by its two primary functional groups: the terminal alkene and the methyl ester.

-

Alkene Reactivity: The terminal double bond can undergo a variety of electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and can also participate in polymerization, metathesis, and other metal-catalyzed reactions.

-

Ester Reactivity: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 5-hexenoic acid and methanol. It can also undergo transesterification in the presence of other alcohols or be reduced to the corresponding alcohol.

While no specific biological signaling pathways involving methyl hex-5-enoate have been documented in the searched literature, its structure as an unsaturated fatty acid ester suggests potential relevance in lipid metabolism research. Unsaturated fatty acids and their esters are fundamental components of biological systems, and synthetic analogues are often used as probes or building blocks for more complex bioactive molecules. For instance, a structurally related alkyne, methyl hex-5-ynoate, is used as a synthon for eicosanoids, a class of signaling molecules.[4]

Safety and Handling

Methyl hex-5-enoate is classified as a flammable liquid and is harmful if swallowed.[1][3]

Table 2: GHS Hazard Information for Methyl Hex-5-enoate

| Hazard Class | Code | Description |

|---|---|---|

| Flammable liquids | H226 | Flammable liquid and vapor |

| Acute toxicity, oral | H302 | Harmful if swallowed |

Precautionary Statements: [3]

-

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P330 (Rinse mouth), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish), P403+P235 (Store in a well-ventilated place. Keep cool), P501 (Dispose of contents/container to an approved waste disposal plant).

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[3]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of methyl hex-5-enoate as described in the experimental protocol section.

Caption: Workflow for the synthesis of methyl hex-5-enoate.

References

Methodological & Application

Application Notes and Protocols: Ring-Closing Metathesis of Methyl 5-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the construction of cyclic olefins. This technique, which garnered the Nobel Prize in Chemistry in 2005 for Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has found widespread application in the synthesis of a diverse range of cyclic molecules, from common 5- to 7-membered rings to large macrocycles. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts, which are known for their tolerance to a wide variety of functional groups and their high efficiency.[1]

This document provides a detailed protocol for the ring-closing metathesis of methyl 5-hexenoate to synthesize methyl cyclopent-2-ene-1-carboxylate. This reaction serves as a fundamental example of RCM for the formation of a five-membered carbocycle. The driving force for this intramolecular reaction is the entropically favorable formation of a cyclic compound and a volatile byproduct, ethylene gas, which can be removed from the reaction mixture to drive the equilibrium towards the product.[1]

Reaction Scheme

The ring-closing metathesis of this compound proceeds as follows:

This compound → Methyl cyclopent-2-ene-1-carboxylate + Ethylene

Data Presentation

Table 1: Reactants and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₇H₁₂O₂ | 128.17 | Substrate |

| Grubbs Catalyst® (2nd Gen) | C₄₆H₆₅Cl₂N₂PRu | 848.97 | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Methyl cyclopent-2-ene-1-carboxylate | C₇H₁₀O₂ | 126.15 | Product |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Substrate Concentration | 0.1 M in Dichloromethane |

| Catalyst Loading | 1-5 mol% |

| Reaction Temperature | 40-45 °C |

| Reaction Time | 4-12 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Expected Conversion | > 90% |

| Expected Yield | 70-90% |

| Product Appearance | Colorless oil |

| Product Boiling Point | 149.2 ± 29.0 °C (Predicted)[2] |

Experimental Protocol

This protocol describes a representative procedure for the ring-closing metathesis of this compound on a laboratory scale.

Materials and Equipment:

-

This compound (≥95%)

-

Grubbs Catalyst®, 2nd Generation

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Schlenk flask or a round-bottom flask with a condenser and a gas inlet/outlet

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (e.g., 1.0 g, 7.8 mmol).

-

Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M (in this case, ~78 mL).

-

Stir the solution at room temperature.

-

-

Catalyst Addition:

-

In a separate vial, weigh the Grubbs Catalyst®, 2nd Generation (e.g., for a 2 mol% loading, 0.132 g, 0.156 mmol).

-

Add the catalyst to the stirred solution of this compound in DCM.

-

-

Reaction:

-

Heat the reaction mixture to 40-45 °C.

-

Maintain a gentle flow of argon or nitrogen through the headspace of the flask to facilitate the removal of the ethylene byproduct. This is crucial to drive the reaction to completion.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Collect the fractions containing the product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain methyl cyclopent-2-ene-1-carboxylate as a colorless oil.

-

Mandatory Visualization

Caption: Experimental workflow for the Ring-Closing Metathesis of this compound.

Data Interpretation

The successful synthesis of methyl cyclopent-2-ene-1-carboxylate can be confirmed by various analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the vinyl protons of the cyclopentene ring, the methoxy group of the ester, and the aliphatic protons of the ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the olefinic carbons, the methoxy carbon, and the aliphatic carbons of the cyclopentene ring.[2][3]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product (m/z = 126.15).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹) and C=C stretching of the alkene (around 1650 cm⁻¹).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh, properly stored catalyst. Handle the catalyst under an inert atmosphere. |

| Impure substrate or solvent | Use freshly distilled or anhydrous grade solvent. Ensure the substrate is pure. | |

| Insufficient removal of ethylene | Increase the flow rate of the inert gas or apply a vacuum to the headspace of the reaction flask.[1] | |

| Formation of oligomers/polymers | High substrate concentration | Perform the reaction at a lower concentration (high dilution conditions favor intramolecular reactions). |

| Isomerization of the double bond | Catalyst degradation to ruthenium hydride species | Use fresh catalyst and strictly anhydrous and deoxygenated conditions. The addition of additives like 1,4-benzoquinone can sometimes suppress isomerization, although it may also reduce the reaction rate.[4] |

| Difficulty in removing ruthenium byproducts | Incomplete quenching or inefficient chromatography | Use a ruthenium scavenger after the reaction. Ensure proper column chromatography technique. |

References

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Macrocycles Utilizing Methyl 5-hexenoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of macrocyclic lactones using methyl 5-hexenoate as a versatile starting material. The protocols described herein are based on a two-step synthetic strategy involving the formation of a linear diene precursor followed by a subsequent Ring-Closing Metathesis (RCM) reaction. This document is intended to equip researchers with the necessary information to design and execute the synthesis of macrocyclic structures, which are pivotal in medicinal chemistry and drug discovery.

Introduction

Macrocyclic lactones are a class of organic compounds characterized by a large-ring system containing an ester functional group. They represent a significant area of interest in pharmaceutical research due to their diverse and potent biological activities, including antibiotic, antifungal, and anticancer properties. The construction of these large rings, however, presents a synthetic challenge. Ring-Closing Metathesis (RCM) has emerged as a powerful and widely adopted methodology for the efficient synthesis of macrocycles, offering high functional group tolerance and generally mild reaction conditions.[1][2]

This compound is an accessible and economical building block that can be strategically employed in the synthesis of macrocyclic lactones. The terminal alkene in this compound serves as one of the reactive ends for the RCM reaction. To facilitate macrocyclization, a second terminal alkene must be introduced into the molecule. This can be achieved through the derivatization of the methyl ester functionality.

This document outlines a representative synthetic approach for the preparation of a macrocyclic lactone starting from this compound. The strategy involves:

-

Transesterification: Formation of a long-chain diene ester by reacting this compound with an unsaturated alcohol.

-

Ring-Closing Metathesis (RCM): Intramolecular cyclization of the resulting diene ester using a Grubbs catalyst to yield the desired macrocyclic lactone.

Proposed Synthetic Strategy

The overall synthetic pathway transforms this compound into a 16-membered macrocyclic lactone. This is a representative example, and the ring size can be modulated by selecting an appropriate unsaturated alcohol in the first step.

Scheme 1: Proposed Synthesis of a 16-Membered Macrocyclic Lactone from this compound

Experimental Protocols

Part 1: Synthesis of Undec-10-enyl 5-hexenoate (Diene Precursor)

This protocol describes the synthesis of the diene precursor via a base-catalyzed transesterification of this compound with 10-undecen-1-ol.

Materials:

-

This compound

-

10-Undecen-1-ol

-

Sodium methoxide (NaOMe)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 10-undecen-1-ol (1.2 eq), and anhydrous toluene (to achieve a 0.5 M concentration of this compound).

-

Add a catalytic amount of sodium methoxide (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure undec-10-enyl 5-hexenoate.

Part 2: Synthesis of (Z)-Cyclohexadec-11-en-1-one (Macrocyclization via RCM)

This protocol details the ring-closing metathesis of the diene precursor to form the 16-membered macrocyclic lactone. High dilution conditions are crucial to favor the intramolecular reaction over intermolecular oligomerization.

Materials:

-

Undec-10-enyl 5-hexenoate

-

Grubbs Second Generation Catalyst

-

Anhydrous dichloromethane (DCM) or toluene

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane or toluene to achieve a high dilution (0.001-0.005 M).

-

Heat the solvent to reflux.

-

In a separate flask, prepare a solution of undec-10-enyl 5-hexenoate in the same anhydrous solvent.

-

In another separate flask, prepare a solution of Grubbs Second Generation Catalyst (1-5 mol%) in the same anhydrous solvent.

-

Using a syringe pump, add the solutions of the diene precursor and the catalyst simultaneously and slowly to the refluxing solvent over a period of 4-12 hours.

-